2-(2,4-Dichlorophenyl)morpholine
Description
2-(2,4-Dichlorophenyl)morpholine is a morpholine derivative featuring a phenyl ring substituted with two chlorine atoms at the 2- and 4-positions. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties .
- Molecular Formula: The compound is hypothesized to have the formula C₁₀H₁₁Cl₂NO, based on structural analogs like (2S)-2-(4-chlorophenyl)morpholine (C₁₀H₁₂ClNO, ) and substitution patterns.
- Molecular Weight: Estimated at 232.11 g/mol.
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)morpholine |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-1-2-8(9(12)5-7)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 |
InChI Key |
BRMHQIBFBNCGBY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)morpholine typically involves the reaction of 2,4-dichlorophenylamine with morpholine. One common method is the nucleophilic substitution reaction where 2,4-dichlorophenylamine reacts with morpholine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste, making the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenylmorpholine derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)morpholine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Morpholine derivatives with aromatic substituents exhibit diverse biological and chemical behaviors depending on substituent type, position, and electronic effects. Key analogs include:
4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinyl}morpholine () Formula: C₁₆H₁₇Cl₂N₃OS Features: A pyrimidinyl core with a sulfanyl-linked dichlorobenzyl group. Applications: Likely used in agrochemicals or antivirals, given the prevalence of pyrimidine derivatives in these fields .
(2S)-2-(4-Chlorophenyl)morpholine () Formula: C₁₀H₁₂ClNO Features: Single chlorine substitution at the para position. The chiral center may enhance selectivity in drug interactions .
2-(2,4-Difluorophenyl)morpholine () Formula: C₁₀H₁₁F₂NO Features: Fluorine substituents improve metabolic stability and bioavailability compared to chlorine .
Physicochemical Properties
Substituents significantly influence key properties:
- Lipophilicity : Dichlorophenyl derivatives generally exhibit higher logP values than fluorinated analogs, favoring membrane permeability.
- Hydrogen Bonding : Sulfonyl and pyrimidinyl groups increase acceptor counts, enhancing solubility in polar solvents .
Data Tables Summarizing Key Comparisons
Table 1: Structural and Physicochemical Comparison
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